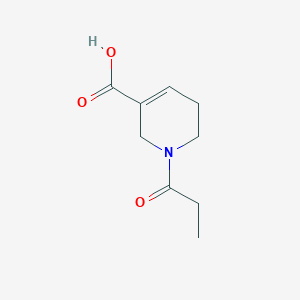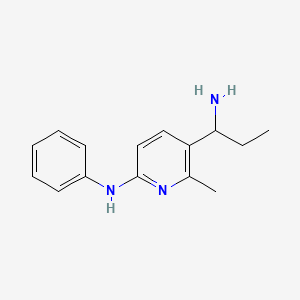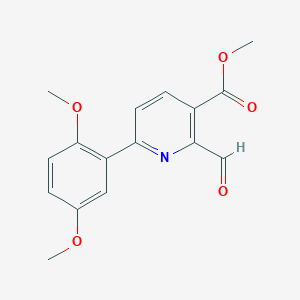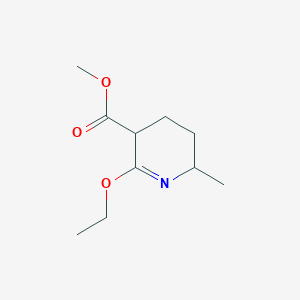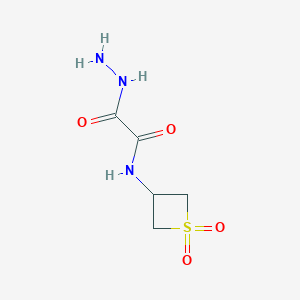
N-(1,1-Dioxidothietan-3-yl)-2-hydrazinyl-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-Dioxidothietan-3-yl)-2-hydrazinyl-2-oxoacetamide is a compound that has garnered interest in the field of pharmaceutical chemistry due to its unique structure and potential applications. This compound features a thietane ring, which is a four-membered ring containing sulfur, and is known for its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxidothietan-3-yl)-2-hydrazinyl-2-oxoacetamide typically involves the oxidation of thietane derivatives. One common method includes the reaction of 1,2,4-triazoles with 2-chloromethylthiirane, followed by oxidation to form 1-(1,1-dioxidothietan-3-yl)-1,2,4-triazole . This intermediate can then be further reacted with hydrazine derivatives to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities, and implementing purification techniques suitable for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,1-Dioxidothietan-3-yl)-2-hydrazinyl-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The hydrazinyl and oxoacetamide groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(1,1-Dioxidothietan-3-yl)-2-hydrazinyl-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(1,1-Dioxidothietan-3-yl)-2-hydrazinyl-2-oxoacetamide involves its interaction with specific molecular targets. The compound’s hydrazinyl and oxoacetamide groups are believed to interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest it may influence neurotransmitter systems, contributing to its potential antidepressant effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(1,1-Dioxidothietan-3-yl)-1,2,4-triazole: A precursor in the synthesis of the target compound.
1-(1-Oxidothietan-3-yl)-1,2,4-triazole: Another intermediate in the synthetic pathway.
4-(2-Oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide: A compound with similar antidepressant properties.
Uniqueness
N-(1,1-Dioxidothietan-3-yl)-2-hydrazinyl-2-oxoacetamide is unique due to its combination of a thietane ring with hydrazinyl and oxoacetamide groups. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C5H9N3O4S |
|---|---|
Peso molecular |
207.21 g/mol |
Nombre IUPAC |
N-(1,1-dioxothietan-3-yl)-2-hydrazinyl-2-oxoacetamide |
InChI |
InChI=1S/C5H9N3O4S/c6-8-5(10)4(9)7-3-1-13(11,12)2-3/h3H,1-2,6H2,(H,7,9)(H,8,10) |
Clave InChI |
GIEYCHBLCMMLSR-UHFFFAOYSA-N |
SMILES canónico |
C1C(CS1(=O)=O)NC(=O)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2',6'-Dimethoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13000959.png)
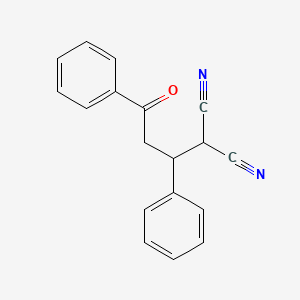

![1-[2-[[(3-Chloro-4-methoxyanilino)-oxomethyl]amino]-2-methyl-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B13000967.png)
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13000982.png)

![N-Cyclopropyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13000987.png)
![6-Fluoro-3-azabicyclo[3.1.0]hexane](/img/structure/B13000988.png)
![(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-4-yl)boronic acid](/img/structure/B13001008.png)
